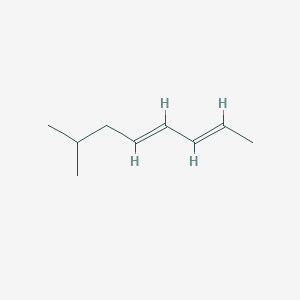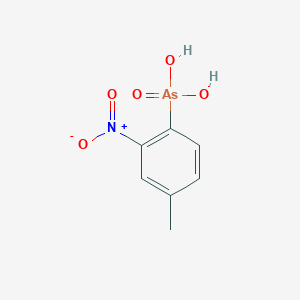
3-Nitro-p-toluenearsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-p-toluenearsonic acid is an organic compound with the molecular formula C7H8AsNO5 It is characterized by the presence of a nitro group (-NO2) and an arsonic acid group (-AsO3H2) attached to a toluene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-p-toluenearsonic acid typically involves the nitration of p-toluenearsonic acid. The reaction is carried out by treating p-toluenearsonic acid with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the para position of the toluene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as crystallization and filtration, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-p-toluenearsonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under appropriate conditions.
Reduction: The arsonic acid group can be reduced to an arsonous acid group (-AsO2H).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (RNH2) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 3-amino-p-toluenearsonic acid.
Reduction: The major product is 3-nitro-p-toluenearsonous acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Nitro-p-toluenearsonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Nitro-p-toluenearsonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The arsonic acid group can also form complexes with metal ions, influencing the compound’s activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenearsonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzenearsonic acid: Similar structure but lacks the methyl group on the toluene ring.
4-Nitro-p-toluenearsonic acid: The nitro group is positioned differently, affecting its reactivity and properties.
Uniqueness
3-Nitro-p-toluenearsonic acid is unique due to the presence of both a nitro group and an arsonic acid group on the same molecule. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
5410-35-5 |
|---|---|
Fórmula molecular |
C7H8AsNO5 |
Peso molecular |
261.06 g/mol |
Nombre IUPAC |
(4-methyl-2-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c1-5-2-3-6(8(10,11)12)7(4-5)9(13)14/h2-4H,1H3,(H2,10,11,12) |
Clave InChI |
VYKGJZJXPJXQME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[As](=O)(O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


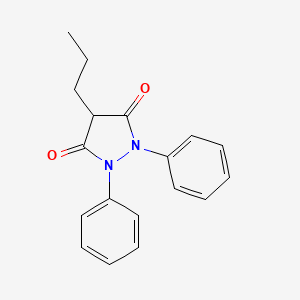
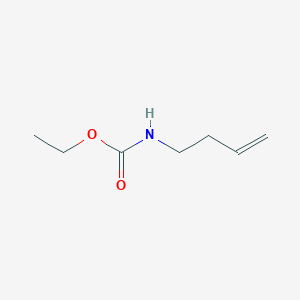
![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
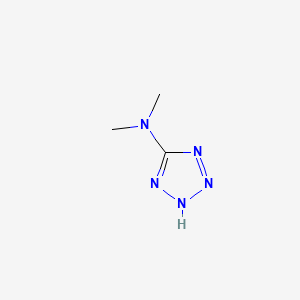
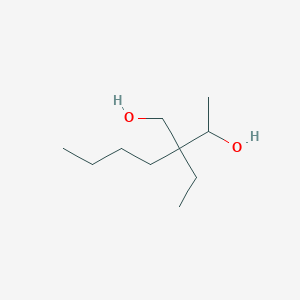
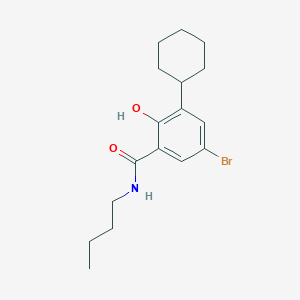

![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
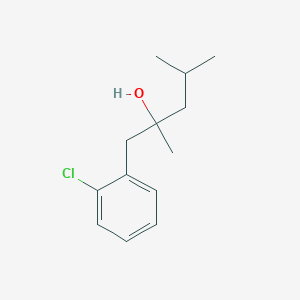
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
